molecular formula C8H6ClN3O B3211792 4-Amino-6-chloroquinazolin-2-ol CAS No. 1093201-77-4

4-Amino-6-chloroquinazolin-2-ol

Cat. No.: B3211792
CAS No.: 1093201-77-4
M. Wt: 195.6 g/mol
InChI Key: HUSHKNGWHOIATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-chloroquinazolin-2-ol is a heterocyclic compound with the molecular formula C8H6ClN3O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a hydroxyl group at the 2-position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloroquinazolin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzamide with formamide under acidic conditions to yield the desired quinazoline derivative . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloroquinazolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

4-Amino-6-chloroquinazolin-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-Amino-6-chloroquinazolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chloroquinazolin-6-ol
  • 4-Aminoquinoline
  • 6-Chloroquinazolin-2-ol

Uniqueness

4-Amino-6-chloroquinazolin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups at specific positions on the quinazoline ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-amino-6-chloro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSHKNGWHOIATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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